Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl-
Overview
Description
Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- is a bicyclic organic compound with the molecular formula C11H20O. It is characterized by its unique structure, which includes three methyl groups and a hydroxyl group attached to a bicyclo[3.2.1]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene or dienophile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethylbicyclo[3.2.1]octan-8-ol
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
- 1,5,8-Trimethylbicyclo[3.2.1]octan-8-one
Uniqueness
Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
84681-91-4 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1,5,8-trimethylbicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C11H20O/c1-9-5-4-6-10(2,8-7-9)11(9,3)12/h12H,4-8H2,1-3H3 |
InChI Key |
MBWDTSVSVTZUBE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1(C)O)(CC2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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